[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-18-12-4-2-11(3-5-12)15-8-6-14(7-9-15)10-13(16)17/h2-5H,6-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTDDWZVRYXUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-(4-Methoxyphenyl)piperazine with Chloroacetic Acid Derivatives
The alkylation of pre-formed 4-(4-methoxyphenyl)piperazine with chloroacetic acid or its derivatives represents the most direct route to [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid. This method leverages the nucleophilic nature of the piperazine nitrogen, which attacks the electrophilic carbon of chloroacetic acid in the presence of a base.
Reaction Mechanism and Conditions
The reaction typically proceeds via an SN2 mechanism, where the secondary amine of 4-(4-methoxyphenyl)piperazine displaces the chloride group from chloroacetic acid. A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is employed to stabilize the transition state, while bases like potassium carbonate or triethylamine facilitate deprotonation of the amine. Elevated temperatures (60–80°C) are often necessary to overcome kinetic barriers, with reaction times ranging from 12 to 24 hours.
Table 1: Alkylation Reaction Optimization
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 24 | 72 |
| Acetonitrile | Et₃N | 60 | 18 | 65 |
| THF | NaOH | 70 | 20 | 58 |
Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures the removal of unreacted starting materials and byproducts.
Condensation of Piperazine Intermediates with Activated Carboxylic Acids
An alternative strategy involves the condensation of 4-(4-methoxyphenyl)piperazine with activated forms of acetic acid, such as acid chlorides or mixed anhydrides. This method circumvents the need for harsh alkylation conditions and offers better control over regioselectivity.
Acid Activation and Coupling
Chloroacetyl chloride is a common activating agent, reacting with the piperazine under inert atmospheres to prevent hydrolysis. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or tetrahydrofuran (THF) enhances reaction efficiency.
Table 2: Condensation Method Comparison
| Activating Agent | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| Chloroacetyl chloride | None | DCM | 68 |
| Acetic anhydride | DCC | THF | 75 |
| NHS ester | EDC | DMF | 80 |
This approach achieves higher yields than direct alkylation but requires stringent moisture control and generates stoichiometric amounts of coupling byproducts.
Reductive Amination for Piperazine-Acetic Acid Conjugates
Reductive amination offers a convergent pathway by simultaneously forming the piperazine ring and introducing the acetic acid moiety. Starting from 4-methoxyphenylglyoxal and ethylenediamine derivatives, this method employs reducing agents like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts.
Key Considerations
- pH Control : Reactions are conducted under mildly acidic conditions (pH 4–6) to protonate the amine and facilitate imine formation.
- Solvent Systems : Methanol or ethanol is preferred for their compatibility with aqueous workups.
Table 3: Reductive Amination Parameters
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| NaBH₃CN | None | MeOH | 25 | 60 |
| H₂ | Pd/C | EtOH | 50 | 70 |
This method is advantageous for scalability but requires careful handling of air-sensitive reagents.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
- Alkylation : Moderate yields (58–72%) but straightforward setup.
- Condensation : Higher yields (68–80%) at the expense of additional purification steps.
- Reductive Amination : Balanced yields (60–70%) with potential for industrial adaptation.
Table 4: Method Benchmarking
| Method | Yield Range (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation | 58–72 | 90–95 | Moderate |
| Condensation | 68–80 | 85–90 | Low |
| Reductive Amination | 60–70 | 92–97 | High |
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typically used.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)piperazin-1-yl]acetic acid.
Reduction: Formation of [4-(4-methoxyphenyl)piperazin-1-yl]ethanol.
Substitution: Various substituted piperazine derivatives depending on the substituent introduced.
Scientific Research Applications
[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the acetic acid moiety.
2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetic acid: Similar structure with slight variations in the positioning of functional groups.
Uniqueness
[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid is unique due to its combination of a piperazine ring, methoxyphenyl group, and acetic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development .
Biological Activity
Introduction
[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring substituted with a methoxyphenyl group and an acetic acid moiety, which may enhance its pharmacokinetic properties and therapeutic potential. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Central structure allowing for various substitutions. |
| Methoxy Group | Enhances lipophilicity and potential receptor interactions. |
| Acetic Acid Moiety | Contributes to solubility and biological activity. |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly neurotransmitter receptors. Piperazine derivatives are known to exhibit a range of pharmacological effects, including:
- Antidepressant Activity : Compounds with similar structures have shown efficacy in modulating serotonin receptors, contributing to their antidepressant effects.
- Anxiolytic Properties : The interaction with GABAergic systems may provide anxiolytic benefits.
- Anticancer Potential : Some studies suggest that piperazine derivatives can inhibit tumor cell proliferation through various pathways.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity in vitro. For example, it has been tested against various cancer cell lines, showing promising cytotoxic effects. Specific findings include:
- Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against human cancer cell lines.
- Apoptosis Induction : Studies have indicated that it can induce apoptosis in cancer cells through mitochondrial pathways.
Pharmacodynamics and Pharmacokinetics
The pharmacodynamic profile of this compound suggests that it may act as a modulator of neurotransmitter systems, particularly serotonin (5-HT) receptors. Its pharmacokinetic properties, influenced by the methoxy substitution, may enhance its bioavailability and distribution in biological systems.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Methoxyphenyl)piperazine | Piperazine ring with methoxy substitution | Known for anxiolytic properties |
| 4-(2-Methoxyphenyl)piperazine | Similar piperazine structure | Exhibits potent antipsychotic effects |
| 1-(3-Chlorophenyl)piperazine | Chlorine substitution on phenyl group | Demonstrates strong antidepressant activity |
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives, including this compound:
- Anticancer Activity : A study reported that piperazine derivatives exhibited enhanced cytotoxicity against breast cancer cell lines compared to standard treatments like doxorubicin.
- Neuroprotective Effects : Research indicated that certain piperazine compounds could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in Alzheimer's disease treatment.
Summary of Findings
The compound's unique structural features contribute to its diverse biological activities, making it a candidate for further research in drug development.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid?
- Methodology : Synthesis typically involves coupling 4-(4-methoxyphenyl)piperazine with a protected acetic acid derivative (e.g., bromoacetic acid or its ester). For example, analogous syntheses (e.g., piperazine derivatives in ) use nucleophilic substitution reactions under basic conditions (e.g., potassium carbonate in DMF). Post-reaction purification via column chromatography or recrystallization is recommended. Note that protecting groups (e.g., Fmoc in ) may require deprotection steps. Validate purity using HPLC or NMR .
Q. How can researchers characterize the purity and stability of this compound under laboratory conditions?
- Methodology :
- Purity : Use HPLC (C18 column, UV detection at 254 nm) and compare retention times with standards. Confirm structural integrity via H/C NMR and high-resolution mass spectrometry.
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via TLC or LC-MS. Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation (as per storage guidelines in ) .
Q. What are the critical safety protocols for handling spills or accidental exposure?
- Methodology :
- Spills : Avoid dust generation. Contain using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Use spark-proof tools and explosion-proof equipment ().
- Exposure : For skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes. No specific antidote is documented (). Always use PPE (gloves, goggles, lab coat) and ensure adequate ventilation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for structurally similar piperazine derivatives?
- Methodology :
- Data Validation : Cross-reference receptor binding assays (e.g., 5-HT or dopamine receptors) using standardized protocols (e.g., radioligand displacement).
- Structural Analysis : Perform molecular docking studies to compare binding affinities of this compound with analogs (e.g., cetirizine derivatives in ). Account for substituent effects (e.g., methoxy vs. chloro groups) on receptor interactions.
- In Vivo/In Vitro Correlation : Validate discrepancies using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) .
Q. What experimental strategies are recommended for identifying and quantifying impurities in synthesized batches?
- Methodology :
- Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., unreacted starting materials, hydrolyzed derivatives). Reference thresholds from ICH guidelines (e.g., ≤0.1% for unknown impurities).
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways. Compare with stability data from (e.g., thermal decomposition at 298.2°C flash point) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in CNS-related pathways?
- Methodology :
- Target Identification : Screen against GPCR panels (e.g., serotonin, adrenergic receptors) using competitive binding assays.
- Functional Studies : Measure intracellular calcium flux or cAMP levels in transfected cell lines (e.g., CHO-K1).
- In Silico Modeling : Use molecular dynamics simulations to predict interactions with receptors like 5-HT (similar to methods in ). Pair with mutagenesis studies to validate binding sites .
Data Gaps and Methodological Recommendations
Q. What steps should be taken to address the lack of acute toxicity data for this compound?
- Methodology :
- In Vitro Screening : Conduct MTT assays on hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines.
- In Vivo Testing : Follow OECD 423 guidelines for acute oral toxicity in rodents. Monitor for 14 days post-administration.
- Ecotoxicity : Use Daphnia magna or algal growth inhibition tests (per ’s ecological data gaps) .
Q. How can researchers optimize solvent systems for improving the compound’s aqueous solubility?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
